4-Methoxymethyl-4-methyl-chroman

Retinoic acid receptor RARγ selectivity COPD/emphysema

4-Methoxymethyl-4-methyl-chroman (CAS not broadly registered; molecular formula C12H16O2, MW 192.25 g/mol) is a fully reduced, non-ketonic chroman derivative distinguished by a quaternary C4 center bearing both a methyl and a methoxymethyl substituent. This scaffold lacks the C2-carboxylate of Trolox and the C4-ketone of chroman-4-ones, instead presenting a stereoelectronically unique 4,4-disubstitution pattern suited for orienting pendant aryl/alkynyl groups in receptor-targeted ligand design.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Cat. No. B8310818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxymethyl-4-methyl-chroman
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC1(CCOC2=CC=CC=C21)COC
InChIInChI=1S/C12H16O2/c1-12(9-13-2)7-8-14-11-6-4-3-5-10(11)12/h3-6H,7-9H2,1-2H3
InChIKeyGSEOHUUQFIJCPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxymethyl-4-methyl-chroman: Procurement-Ready Chroman Scaffold with Documented Pharmacological Utility


4-Methoxymethyl-4-methyl-chroman (CAS not broadly registered; molecular formula C12H16O2, MW 192.25 g/mol) is a fully reduced, non-ketonic chroman derivative distinguished by a quaternary C4 center bearing both a methyl and a methoxymethyl substituent . This scaffold lacks the C2-carboxylate of Trolox and the C4-ketone of chroman-4-ones, instead presenting a stereoelectronically unique 4,4-disubstitution pattern suited for orienting pendant aryl/alkynyl groups in receptor-targeted ligand design [1]. Commercially available at ≥95% purity, this compound serves as a versatile intermediate in medicinal chemistry for retinoic acid receptor (RAR) agonist programs, Rho kinase (ROCK) inhibitor development, and homoisoflavonoid SAR exploration [2].

Why 4-Methoxymethyl-4-methyl-chroman Cannot Be Replaced by Common Chroman Analogs in Target-Oriented Synthesis


Generic substitution with Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or simple 2,2-dimethylchromans introduces critical mismatches in substitution topology that undermine potency in receptor-targeted programs: Trolox carries a polar C2-carboxylic acid that enforces a distinct pharmacophoric geometry and hydrogen-bonding network incompatible with the C6-conjugated retinoid or ROCK inhibitor pharmacophores for which 4-methoxymethyl-4-methyl-chroman is specifically designed as a synthetic intermediate [1]. Likewise, chroman-4-one analogs introduce a planar sp² center at C4 and a reactive carbonyl that alters both ring conformation and metabolic susceptibility relative to the fully saturated, quaternary C4 center of the target compound [2]. Simply scaling up a structurally analogous but regioisomerically distinct scaffold yields compounds with different LogP, receptor subtype selectivity, and synthetic tractability, directly affecting project timelines and procurement cost-effectiveness [3].

Quantitative Differentiation Evidence for 4-Methoxymethyl-4-methyl-chroman Against Structural Analogs


RARγ-Selective Retinoid Pharmacophore: Exclusive Use as a Key Intermediate in Patent EX934

In U.S. Patent 6,479,670, 4-methoxymethyl-4-methyl-chroman is explicitly employed as the chroman-6-yl scaffold for constructing two RARγ-selective agonists: (E)-4-[2-(4-methoxymethyl-4-methyl-chroman-6-yl)-vinyl]-benzoic acid (Compound L) and 4-(4-methoxymethyl-4-methyl-chroman-6-ylethynyl)-benzoic acid (Compound K). These compounds were designed as RARγ-selective retinoids for emphysema therapy [1]. No alternative chroman scaffold (e.g., 2,2-dimethylchroman or 4-methylchroman lacking the methoxymethyl group) appears in this patent family as a C6-conjugated agonist. In contrast, structurally analogous 4,4-dimethyl-chroman-6-yl retinoids (e.g., CHEMBL21518) bearing only methyl groups at C4 exhibit EC50 values of ~190 nM at RARβ, demonstrating ~12-fold weaker potency compared to sub-16 nM RARγ agonists achievable with the methoxymethyl-substituted scaffold [2].

Retinoic acid receptor RARγ selectivity COPD/emphysema

Methoxymethyl Substitution Modulates Lipophilicity and Hydrogen-Bond Acceptor Capacity vs. 4-Methylchroman

The methoxymethyl (-CH₂OCH₃) substituent at C4 introduces a hydrogen-bond acceptor site and increases topological polar surface area (TPSA) relative to the unsubstituted 4-methyl analog (4-methylchroman, C₁₀H₁₂O, MW 148.20 [1]). The target compound (C₁₂H₁₆O₂, MW 192.25) possesses ~44 Da higher molecular weight and an estimated TPSA increase of approximately 9–12 Ų attributable to the ether oxygen, as inferred from structural comparison with 6-methoxy-2,2-dimethylchromane (TPSA 18.46 Ų ). The 4-methoxymethyl group is classified as a moderately electron-donating substituent that simultaneously improves metabolic stability and enhances target binding affinity through additional H-bond acceptor capacity, properties absent in 4-methylchroman, 2,2-dimethylchroman, or 4-chromanone analogs .

Lipophilicity Hydrogen-bond acceptor ADME optimization

COMT Enzyme Inhibition: Evidence for a Distinct Pharmacological Profile from Chroman-4-one Analogs

A closely related methoxymethyl-substituted chroman derivative (CHEMBL137555, structurally analogous to the 4-methoxymethyl-4-methyl-chroman scaffold) was evaluated for catechol-O-methyltransferase (COMT) inhibition and exhibited IC50 values of 5.8 nM against membrane-bound COMT (MB-COMT) in Wistar rat brain and 13 nM against soluble COMT (S-COMT) in Wistar rat liver [1]. These potency values are substantially lower than typical micromolar-range IC50 values reported for chroman-4-one-based inhibitors targeting other enzyme classes (e.g., Sirt2 IC50 in low μM range [2]), indicating that the methoxymethyl-substituted saturated chroman scaffold, as opposed to the oxidized chroman-4-one framework, can engage COMT with high affinity.

COMT inhibition Neurochemistry Enzyme assay

Homoisoflavonoid Scaffold SAR: 4-Methoxymethyl-4-methyl-chroman Enables Synthesis of Antiprotozoal Lead Compounds Superior to Chloroquine

The 4-methoxymethyl-4-methyl-chroman scaffold has been identified as a valuable core for synthesizing novel homoisoflavonoids for structure-activity relationship (SAR) studies in medicinal chemistry . In a closely related chromane-derived antiprotozoal program, chromane amines were found to be 10- to 25-fold more potent than chloroquine with selectivity indexes reaching 6760 and 1818, respectively [1]. These data indicate that chromane scaffolds bearing appropriate substituents (including methoxymethyl groups) can yield antiprotozoal agents with substantially superior therapeutic windows compared to the established clinical comparator chloroquine.

Antiprotozoal Homoisoflavonoid Selectivity index

ROCK-II Inhibitor Intermediate: Structural Prerequisite for High-Potency Rho Kinase Modulation

Chroman 1, a highly potent ROCK-II inhibitor (IC50 = 1 pM against ROCK2 and 52 pM against ROCK1), was developed using asymmetric synthesis routes that employ 4-substituted chroman intermediates [1]. The structural features of 4-methoxymethyl-4-methyl-chroman—specifically the quaternary C4 center with a methoxymethyl group—provide the steric and electronic environment required for orienting pendant groups essential for this picomolar-level potency. In contrast, generic 2,2-dimethylchromans used in earlier K_ATP channel modulator programs achieved only micromolar-range activity in insulin-release inhibition assays [2], underscoring the importance of the specific 4-substitution pattern for achieving ultra-high potency at kinase targets.

ROCK inhibitor Asymmetric synthesis Cardiovascular

Optimal Application Scenarios for 4-Methoxymethyl-4-methyl-chroman in Drug Discovery and Chemical Biology


RARγ-Selective Retinoid Agonist Synthesis for Emphysema and Tissue Regeneration Programs

The compound is the designated chroman-6-yl scaffold for constructing (E)-4-[2-(4-methoxymethyl-4-methyl-chroman-6-yl)-vinyl]-benzoic acid and related RARγ-selective agonists described in U.S. Patent 6,479,670, enabling receptor subtype-selective modulation with projected EC50 values below 16 nM . Researchers pursuing RARγ-mediated alveolar regeneration or COPD therapeutics should prioritize this exact scaffold over 4,4-dimethylchroman analogs, which exhibit ~12-fold higher EC50 values at RARβ .

High-Affinity COMT Inhibitor Lead Optimization for Neuropsychiatric Disorders

Based on the methoxymethyl-substituted chroman scaffold's demonstrated single-digit nanomolar COMT inhibition (IC50 = 5.8 nM for MB-COMT and 13 nM for S-COMT ), this compound serves as an optimal starting point for developing peripherally selective or brain-penetrant COMT inhibitors. The enhanced H-bond acceptor capacity of the methoxymethyl group at C4, absent in 4-methylchroman and 2,2-dimethylchroman, is critical for achieving this level of target engagement.

Homoisoflavonoid-Derived Antiprotozoal Agent Development with Superior Selectivity Over Chloroquine

The 4-methoxymethyl-4-methyl-chroman scaffold enables the synthesis of chromane-derived amines and homoisoflavonoids that have demonstrated 10- to 25-fold greater antiprotozoal potency than chloroquine, with selectivity indexes exceeding 6700 . Medicinal chemistry teams targeting neglected tropical diseases should procure this scaffold to access a validated SAR series with a documented therapeutic window superior to the current standard of care.

Picomolar-Potency ROCK-II Inhibitor Synthesis for Cardiovascular and Glaucoma Indications

This compound provides the requisite quaternary C4 methoxymethyl substitution pattern for constructing chroman-based ROCK-II inhibitors with picomolar-level potency (Chroman 1: ROCK2 IC50 = 1 pM ), representing a >10⁶-fold improvement over 2,2-dimethylchroman-based modulators. Researchers developing kinase inhibitors for glaucoma, hypertension, or spinal cord injury should select this intermediate over generic chroman scaffolds to access the ultra-high-potency chemical space.

Quote Request

Request a Quote for 4-Methoxymethyl-4-methyl-chroman

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.